molecular formula C8H14N2O B056285 5-(tert-Butyl)-4-methylisoxazol-3-amine CAS No. 120771-20-2

5-(tert-Butyl)-4-methylisoxazol-3-amine

Cat. No. B056285
CAS RN: 120771-20-2
M. Wt: 154.21 g/mol
InChI Key: RLIMGYSPDXCPNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(tert-Butyl)-4-methylisoxazol-3-amine often involves multi-step chemical reactions, utilizing various starting materials to introduce the desired functional groups. For instance, Becerra et al. (2021) reported an efficient one-pot synthesis methodology for N-heterocyclic amine derivatives by a solvent-free condensation/reduction reaction sequence, highlighting the operational ease and short reaction times for synthesizing similar structures (Becerra, Rojas, & Castillo, 2021).

Molecular Structure Analysis

The molecular structure of related isoxazole derivatives has been elucidated using X-ray crystallography, providing insights into their crystalline form and molecular geometry. For example, the crystal structure of synthesized compounds like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine reveals intricate details about intermolecular hydrogen bonding and overall three-dimensional network structure, which are critical for understanding the molecular structure of 5-(tert-Butyl)-4-methylisoxazol-3-amine derivatives (叶姣 et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 5-(tert-Butyl)-4-methylisoxazol-3-amine derivatives can lead to various functionalization patterns, enabling the synthesis of compounds with desired properties. Ellman et al. (2002) discussed the versatility of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, showcasing the broad applicability of such compounds in synthesizing a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Physical Properties Analysis

The physical properties of 5-(tert-Butyl)-4-methylisoxazol-3-amine derivatives, such as melting point, solubility, and crystalline structure, are crucial for their application in various domains. Studies like those by Brehm et al. (1992), which investigated the crystal structures and formation mechanisms of related isoxazole derivatives, provide valuable information for understanding the physical characteristics of these compounds (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the application scope of 5-(tert-Butyl)-4-methylisoxazol-3-amine derivatives. For example, the study on the synthesis and reduction of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides by Zelenov et al. (2014) provides insights into the reactivity patterns and potential applications of similar compounds (Zelenov, Voronin, Churakov, Strelenko, & Tartakovsky, 2014).

Scientific Research Applications

Environmental Science and Fate

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants Synthetic phenolic antioxidants (SPAs), including compounds structurally related to 5-(tert-Butyl)-4-methylisoxazol-3-amine, are widely used in various products to retard oxidative reactions. These compounds, such as BHT and DBP, have been detected in environmental matrices and human tissues. Toxicity studies suggest potential hepatic toxicity, endocrine disruption, and carcinogenic effects. Future research is recommended to investigate novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Organic Synthesis

Applications in N-Heterocycle Synthesis via Sulfinimines Chiral sulfinamides, such as tert-butanesulfinamide, play a crucial role in the stereoselective synthesis of amines and their derivatives, providing access to diverse N-heterocycles integral to natural products and therapeutic compounds. This review covers the literature from 2010–2020 on asymmetric N-heterocycle synthesis mediated by tert-butanesulfinamide (Philip et al., 2020).

Environmental Remediation

Decomposition of Methyl Tert-Butyl Ether (MTBE) in Cold Plasma Reactors Research on the decomposition of MTBE, a gasoline additive, demonstrates the feasibility of using radio frequency (RF) plasma reactors for environmental remediation. This study highlights the potential for plasma technology to decompose and convert hazardous compounds into less harmful substances (Hsieh et al., 2011).

Catalysis

Catalytic Non-Enzymatic Kinetic Resolution The review discusses the progress in catalytic non-enzymatic kinetic resolution, an important area in asymmetric organic synthesis. It highlights developments in chiral catalysts for achieving high enantioselectivity and yield, focusing on various types of compounds such as alcohols, epoxides, and amines (Pellissier, 2011).

Materials Science

Purification of Fuel Additives via Membrane Techniques The review focuses on the use of polymer membranes for the separation of MTBE/methanol mixtures, highlighting the efficiency of poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes. Mixed matrix membranes are noted for their effectiveness and operational stability in the purification of fuel additives (Pulyalina et al., 2020).

properties

IUPAC Name

5-tert-butyl-4-methyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-5-6(8(2,3)4)11-10-7(5)9/h1-4H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIMGYSPDXCPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl)-4-methylisoxazol-3-amine

CAS RN

120771-20-2
Record name 5-(tert-butyl)-4-methylisoxazol-3-amine
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